1-(3-Bromobenzoyl)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Four-membered nitrogen heterocycles, particularly azetidines, are of considerable interest to organic chemists. nih.govnih.gov They serve as valuable building blocks in the synthesis of more complex molecules and are key components in many biologically active compounds. nih.govclockss.org The unique structural and electronic properties of the azetidine (B1206935) ring make it a versatile scaffold in synthetic and medicinal chemistry. rsc.orgrsc.org
The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom and three carbon atoms. technologynetworks.comresearchgate.net This structural arrangement results in a non-planar, puckered conformation, as determined by gas-phase electron diffraction, with a dihedral angle of approximately 37°. rsc.org The properties of the azetidine ring are largely influenced by the presence of the nitrogen heteroatom, which imparts a degree of polarity and provides a site for functionalization. openmedicinalchemistryjournal.com The chemical behavior of azetidines can sometimes resemble that of their three-membered (aziridines) or five-membered (pyrrolidines) counterparts, depending on the substituents and reaction conditions. ub.bwclockss.org
Academic Importance of Substituted Azetidines in Chemical Research
Substituted azetidines are a focal point of academic research due to their potential to generate diverse molecular structures with tailored properties. technologynetworks.comresearchgate.netresearchgate.net The ability to introduce various functional groups onto the azetidine ring allows for the fine-tuning of its chemical reactivity, physical properties, and biological activity. researchgate.net
Azetidines are highly valued as versatile building blocks in organic synthesis. clockss.orgrsc.orgrsc.org Their strained ring system can be strategically opened to yield functionalized acyclic amines or expanded to form larger heterocyclic rings like pyrrolidines. rsc.orgclockss.org This reactivity, driven by the release of ring strain, provides access to a wide array of nitrogen-containing compounds that would be challenging to synthesize through other methods. rsc.orgrsc.org Furthermore, the azetidine scaffold can be incorporated into more complex molecular architectures, serving as a key structural motif. researchgate.net
The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. technologynetworks.comnih.govchemrxiv.orgnih.gov Its incorporation into drug molecules can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which is often crucial for effective binding to a biological target. researchgate.netnih.gov Researchers are actively exploring new methods to synthesize diverse azetidine derivatives to expand the chemical space available for drug discovery. nih.govumich.edu
Azetidine derivatives, particularly azetidine-2-carboxylic acid and its analogues, have found significant application as amino acid surrogates and in the design of peptidomimetics. rsc.orgrsc.orgresearchgate.netsmolecule.com By replacing natural amino acids with these constrained, non-natural counterparts, researchers can introduce specific conformational biases into peptides. This can lead to increased stability against enzymatic degradation and improved biological activity. The use of azetidines in this context is a valuable tool in the development of new therapeutic peptides. rsc.orgrsc.org
Azetidine Scaffolds in Medicinal Chemistry Research
Influence on Pharmacokinetic Properties and Metabolic Stability of Scaffolds
The incorporation of an azetidine ring into a molecular scaffold is a modern strategy employed by medicinal chemists to enhance a drug candidate's pharmacokinetic (PK) profile. researchgate.netresearchgate.netmu.edu.iq Azetidines are often used as bioisosteres for larger, more common rings like pyrrolidines and piperidines. vulcanchem.com This substitution can lead to significant improvements in several key areas.
Key Pharmacokinetic Improvements with Azetidine Scaffolds
| Property | Influence of Azetidine Moiety | Example |
|---|---|---|
| Aqueous Solubility | The smaller, less lipophilic nature of the azetidine ring can increase the water solubility of a compound. vulcanchem.comacs.org | A PDE10A inhibitor with an azetidine substitution showed a 40% increase in aqueous solubility compared to its pyrrolidine (B122466) counterpart. vulcanchem.com |
| Metabolic Stability | Azetidine-containing compounds often exhibit greater resistance to metabolic breakdown, particularly by cytochrome P450 enzymes, leading to slower hepatic clearance. vulcanchem.comacs.orgtcichemicals.com | A PI3Kγ inhibitor with an azetidine ring had 85% of the compound remaining after a 1-hour incubation with rat liver microsomes, whereas its pyrrolidine analog only had 20% remaining. vulcanchem.com |
These properties highlight the strategic value of using azetidine scaffolds to fine-tune the "drug-like" characteristics of a molecule, improving its potential for in vivo efficacy. acs.org
Specific Research Interest in the 1-(3-Bromobenzoyl)azetidine Scaffold
The specific structure of this compound suggests its primary utility as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical research. The interest in this scaffold is derived from the distinct chemical functionalities of its three core components: the azetidine ring, the benzoyl linker, and the bromine-substituted aromatic ring.
Rationale for Bromine Substitution on Aromatic Moieties in Organic Synthesis
The presence of a bromine atom on an aromatic ring (an aryl bromide) is a highly strategic feature in synthetic organic chemistry. byjus.com Aryl bromides are not typically incorporated for their direct biological activity but rather as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
This functionality makes them key precursors in a variety of transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com These reactions are fundamental tools for assembling complex molecular architectures from simpler building blocks.
Common Cross-Coupling Reactions Utilizing Bromoarenes
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromoarene + Organoboron compound | Palladium (e.g., Pd(PPh₃)₄) + Base | C(aryl)-C |
| Heck Coupling | Bromoarene + Alkene | Palladium (e.g., Pd(OAc)₂) + Base | C(aryl)-C(alkenyl) |
| Negishi Coupling | Bromoarene + Organozinc compound | Palladium or Nickel | C(aryl)-C |
| Buchwald-Hartwig Amination | Bromoarene + Amine | Palladium + Ligand + Base | C(aryl)-N |
The bromine atom serves as an excellent leaving group in the oxidative addition step of these catalytic cycles. openstax.org While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity, stability, and cost-effectiveness, making them widely used in both laboratory-scale synthesis and industrial production. mdpi.commdpi.com Therefore, the 3-bromobenzoyl moiety in the target compound provides a site for extensive chemical diversification. rsc.org
Rationale for Benzoyl Substitution on Azetidine Nitrogen
The attachment of a benzoyl group to the nitrogen atom of the azetidine ring (N-acylation) serves several important functions in synthesis and medicinal chemistry. acs.org The resulting N-acyl azetidine, an amide, has distinct properties from an unsubstituted or N-alkylated azetidine.
Firstly, the benzoyl group can function as a protecting group for the azetidine nitrogen, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. google.com More importantly, the electronic nature of the N-acyl bond influences the reactivity of the azetidine ring itself. The amide bond in N-acyl azetidines has a lower degree of resonance stabilization compared to less strained amides, which can activate the carbonyl group or the azetidine ring toward certain transformations. acs.orgrsc.org
In some contexts, the N-acyl linkage is a critical component of a molecule's pharmacophore, contributing to its binding affinity with a biological target. acs.org The synthesis of N-acyl azetidines is often straightforward, typically involving the reaction of the azetidine with a suitable acylating agent like benzoyl chloride in the presence of a base. acs.org The specific use of a 3-bromobenzoyl group combines this rationale with the synthetic versatility of the bromoarene functionality, creating a bifunctional building block for constructing complex chemical libraries.
Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-4-1-3-8(7-9)10(13)12-5-2-6-12/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDONHYBOJBDUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromobenzoyl Azetidine and Analogous Structures
General Strategies for Azetidine (B1206935) Ring Construction
The synthesis of the strained four-membered azetidine ring is a significant challenge in organic chemistry. ub.bw Historically, two primary strategies have dominated the field: the cyclization of linear substrates and the cycloaddition of two separate molecular components. ub.bw A third common approach involves the chemical modification of a pre-existing four-membered ring, specifically the reduction of azetidin-2-ones (more commonly known as β-lactams). ub.bwu-tokyo.ac.jp These strategies provide the foundational pathways to a wide array of substituted and functionalized azetidines.
Cyclization Reactions
Ring-closing reactions are a cornerstone of heterocyclic synthesis. For azetidines, this typically involves the formation of a carbon-nitrogen bond through the intramolecular cyclization of a γ-functionalized amine. u-tokyo.ac.jp The specific nature of the functional group and the reaction conditions dictate the precise mechanism and efficiency of the ring closure.
One of the most frequently employed methods for azetidine ring formation is the intramolecular SN2 reaction. frontiersin.org This process involves a linear precursor, typically a γ-amino compound, where the nitrogen atom acts as a nucleophile, attacking a terminal carbon atom that bears a good leaving group (such as a halide or sulfonate ester). frontiersin.orgfrontiersin.org The reaction follows a 4-exo-tet cyclization pathway, which is generally favored. A key advantage of this method is the ability to transfer the stereochemistry of the starting material, often a readily available amino alcohol, to the final azetidine product. arkat-usa.org For example, enantiopure 1,2-amino alcohols can be converted into precursors that cyclize to form enantio- and diastereoisomerically pure azetidines. arkat-usa.org
Recent developments have demonstrated the utility of this strategy using various leaving groups and substrates. For instance, lanthanum(III) triflate has been used as a catalyst to promote the highly regioselective 4-exo-tet cyclization of linear 3,4-epoxy amines, where the epoxide oxygen serves as a precursor to the leaving group. frontiersin.org
Table 1: Examples of Intramolecular SN2 Cyclizations for Azetidine Synthesis
| Starting Material | Reagents/Conditions | Leaving Group | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyl-3-chloro-1-phenylpropan-1-amine | LiHMDS, THF/HMPA | Chloride | cis-1-Benzyl-2-phenylazetidine | 85% | arkat-usa.org |
| (S)-N-benzyl-1-phenyl-3-chloropropylamine | LiHMDS | Chloride | (2S,3S)-1-benzyl-2-phenyl-3-methylazetidine | 65% | arkat-usa.org |
The use of strong bases is a common tactic to facilitate the intramolecular cyclization of precursors that might otherwise be unreactive. clockss.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are frequently used to deprotonate a nitrogen atom or an adjacent carbon, generating a more potent nucleophile for the subsequent ring-closing step. clockss.org
This approach has been successfully applied to the synthesis of various azetidine derivatives, including those with carboxylic acid functionalities. clockss.org For example, starting from glyoxylic acid, a one-pot reductive amination and protection sequence can yield an N-(ω-chloroethyl)-Boc-glycine precursor. clockss.org Treatment of this precursor with LDA promotes deprotonation and subsequent cyclization to afford N-Boc-protected azetidine-2-carboxylic acid. clockss.org
Table 2: Examples of Base-Promoted Azetidine Cyclizations
| Precursor | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(2-chloroethyl)-N-Boc-glycine | LDA | THF | N-Boc-azetidine-2-carboxylic acid | 60% | clockss.org |
| N-benzyl-N-(2-chloro-2-phenylethyl)amine | NaHMDS | THF | 1-benzyl-3-phenylazetidine | 68% | clockss.org |
Reduction of Azetidin-2-ones (β-Lactams)
An alternative to constructing the azetidine ring from an acyclic precursor is to modify a pre-formed four-membered heterocycle. The reduction of azetidin-2-ones, commonly known as β-lactams, provides a valuable pathway to N-substituted azetidines. publish.csiro.aupublish.csiro.au The rich chemistry developed for penicillin and other β-lactam antibiotics has made a wide variety of substituted azetidin-2-ones readily available.
The primary challenge in this reduction is to selectively convert the amide carbonyl group to a methylene (B1212753) group (CH₂) without cleaving the strained four-membered ring. publish.csiro.au While many reducing agents cleave the C-N amide bond, diborane (B8814927) (B₂H₆) and alane (AlH₃) have been identified as particularly effective reagents for this transformation. publish.csiro.aupublish.csiro.au These reagents accomplish the reduction rapidly and in good yields, generally preserving the stereochemistry of substituents on the ring. publish.csiro.aupublish.csiro.au Alane has been noted to be particularly clean, as it typically avoids the formation of ring-opened 3-aminopropanol byproducts that can sometimes occur with diborane. publish.csiro.auacs.org
Table 4: Reduction of N-Substituted Azetidin-2-ones to Azetidines | Azetidin-2-one Substrate | Reducing Agent | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Phenyl-4-methylazetidin-2-one | Alane | 1-Phenyl-4-methylazetidine | 85% | publish.csiro.au | | 1,4-Diphenylazetidin-2-one | Diborane | 1,4-Diphenylazetidine | 88% | publish.csiro.au | | 1-Benzyl-4-phenylazetidin-2-one | Alane | 1-Benzyl-4-phenylazetidine | 92% | publish.csiro.au | | cis-1-Phenyl-3,4-dimethylazetidin-2-one | Alane | cis-1-Phenyl-3,4-dimethylazetidine | 80% | publish.csiro.au | | 1-Cyclohexyl-4,4-dimethylazetidin-2-one | Diborane | 1-Cyclohexyl-4,4-dimethylazetidine | 85% | publish.csiro.au |
Ring Expansion and Rearrangement Strategies from Smaller Ring Systems
The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, can be accomplished through the expansion of smaller, more strained ring systems like aziridines. researchgate.netarkat-usa.org This approach leverages the inherent ring strain of three-membered rings to drive the formation of the larger, yet still strained, four-membered azetidine ring. researchgate.net
One prominent strategy involves a one-carbon ring expansion of aziridines. chemrxiv.orgnih.gov This can be achieved through a chemrxiv.orgnih.gov-Stevens rearrangement of ammonium (B1175870) ylides. chemrxiv.orgnih.govchemrxiv.org In this process, an aziridinium (B1262131) ylide, generated from the reaction of an aziridine (B145994) with a carbene source, undergoes rearrangement to yield the corresponding azetidine. chemrxiv.orgnih.gov A notable example is the use of biocatalysts, such as engineered cytochrome P450 enzymes, which can facilitate this transformation with high enantioselectivity. chemrxiv.orgnih.govchemrxiv.org This enzymatic approach offers a powerful tool for the synthesis of chiral azetidines from readily available aziridine precursors. chemrxiv.orgnih.gov
Another ring expansion strategy is the [3+1] cycloaddition, where a three-atom component reacts with a one-atom component. For instance, the reaction of methylene aziridines with a rhodium-bound carbene can lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Similarly, the conversion of azirines to 1-azetines can be achieved via a [3+1] cycloaddition with a carbene, often catalyzed by a metal. nih.gov
Rearrangement strategies also play a role in azetidine synthesis. For example, O-propargylic oximes can undergo a copper(I)-catalyzed skeletal rearrangement to form azetidine nitrones. acs.org This process involves a cascade of reactions including a researchgate.netchemrxiv.org-rearrangement and a 4π-electrocyclization. acs.org
Table 1: Comparison of Ring Expansion Strategies for Azetidine Synthesis
| Strategy | Precursor | Reagent/Catalyst | Product | Key Features |
| chemrxiv.orgnih.gov-Stevens Rearrangement | Aziridine | Diazo compound, Copper catalyst or Biocatalyst (e.g., P450) | Azetidine | Can be highly enantioselective with biocatalysts. chemrxiv.orgnih.govchemrxiv.org |
| [3+1] Ring Expansion | Methylene aziridine | Rhodium-bound carbene | Methylene azetidine | Provides access to highly substituted azetidines. nih.gov |
| Skeletal Rearrangement | O-propargylic oxime | Copper(I) salt | Azetidine nitrone | Involves a tandem rearrangement and electrocyclization cascade. acs.org |
Strategies for N-Acylation and Aromatic Bromination in Azetidine Synthesis
The introduction of the 3-bromobenzoyl group onto the azetidine nitrogen is a critical step in the synthesis of the target molecule. This can be achieved through direct acylation or a post-cyclization bromination approach.
The most direct method for synthesizing 1-(3-Bromobenzoyl)azetidine is the N-acylation of the azetidine ring with a 3-bromobenzoyl derivative. This typically involves the reaction of azetidine with 3-bromobenzoyl chloride in the presence of a base. smolecule.com The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. This nucleophilic acyl substitution reaction is a common and effective method for forming amide bonds.
The efficiency of this acylation can be influenced by the reaction conditions, including the solvent and temperature. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. This method has been successfully applied to the synthesis of various N-acyl azetidines, including those with brominated benzoyl groups. For instance, the acylation of a deprotected azetidine intermediate with 4-bromobenzoyl chloride and triethylamine has been reported to produce the corresponding azetidine amide in good yield over a multi-step sequence. acs.org
N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for the bromination of aromatic compounds. manac-inc.co.jp Depending on the reaction conditions, NBS can be used to brominate both activated and deactivated aromatic rings. manac-inc.co.jp For an N-benzoyl group, which is deactivating, the bromination would likely require strong acidic conditions, such as the use of sulfuric acid as a solvent, to facilitate the electrophilic aromatic substitution. manac-inc.co.jp Another method for aromatic bromination involves the use of triphosgene (B27547) and potassium bromide, which offers excellent para-regioselectivity for arenes with electron-donating groups. researchgate.net However, for the meta-directing benzoyl group, a mixture of isomers might be expected.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability of the key starting materials: a suitable azetidine nucleophile and an electrophilic 3-bromobenzoyl source.
The synthesis of the azetidine ring itself is a significant undertaking. Azetidines can be prepared through various cyclization reactions. magtech.com.cn A common method involves the intramolecular cyclization of γ-haloamines. thieme-connect.com The reduction of readily available β-lactams (azetidin-2-ones) is another widely used approach to access the azetidine core. acs.org
More recent methods focus on creating functionalized azetidines that can be further elaborated. For example, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. scispace.com These functionalized azetidines contain a bromine atom that can be displaced by various nucleophiles, providing a route to a wide range of derivatives. scispace.com Additionally, electrophilic azetinylation protocols using azetidinyl trichloroacetimidates allow for the direct installation of the azetidine ring onto various nucleophiles. chemrxiv.org
The electrophilic partner in the N-acylation reaction is typically 3-bromobenzoyl chloride. This acyl chloride can be readily prepared from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a common laboratory procedure where the mixture is heated to drive the reaction to completion, and the excess thionyl chloride is removed by evaporation.
The starting material, 3-bromobenzoic acid, can be synthesized through the bromination of benzoic acid or by the oxidation of 3-bromotoluene. The synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid using thionyl chloride is a well-established nucleophilic acyl substitution reaction.
Stereoselective and Asymmetric Synthesis Approaches for Azetidines
The creation of chiral azetidines with defined stereochemistry is crucial for their application in drug discovery and as chiral ligands in catalysis. researchgate.net Various methods have been developed to control the stereochemical outcome of azetidine synthesis.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are a well-established tool for inducing stereoselectivity in chemical transformations. In the context of azetidine synthesis, chiral auxiliaries attached to either the nitrogen or a carbon atom of the azetidine precursor can direct the formation of a specific stereoisomer.
One prominent example involves the use of chiral tert-butanesulfinamides. acs.orgacs.org This method provides a general and scalable route to enantioenriched C2-substituted azetidines. acs.orgacs.org The synthesis starts with the condensation of an achiral 1,3-bielectrophilic compound, such as 3-chloropropanal, with a chiral tert-butanesulfinamide. acs.orgacs.org The resulting sulfinimine then undergoes organometallic addition followed by intramolecular cyclization to yield the desired azetidine with high diastereoselectivity. acs.org A key advantage of this approach is the availability of both (R)- and (S)-sulfinamide reactants, allowing for the synthesis of either enantiomer of the final product. acs.org The tert-butanesulfinyl group can be efficiently cleaved under acidic conditions after the ring formation. nih.gov
Another strategy employs chiral sulfinimines in an imino-aldol reaction with ester enolates to produce β-amino esters. rsc.org These intermediates, after reduction and subsequent cyclization, yield N-sulfonyl azetidines with high stereoselectivity. rsc.org The bulky tert-butanesulfinyl group has also been utilized as a stereodirecting auxiliary in the formal [2+2] annulation reaction of isatin-derived ketimines with allenoates to produce spirooxindole-based 4-methyleneazetidines as single diastereoisomers. rsc.org
Imidazolidinone chiral auxiliaries have also been effective in the synthesis of highly substituted azetines, which are precursors to β-amino acids. acs.org The reaction of the chlorotitanium enolate of an ephedrine-derived imidazolidin-2-one with O-methyl or -benzyl oximes provides improved access to these azetines on a gram scale. acs.org
Organocatalytic and Transition-Metal Catalyzed Approaches
Organocatalysis and transition-metal catalysis have emerged as powerful strategies for the asymmetric synthesis of azetidines, often offering high enantioselectivity and broad substrate scope.
Organocatalytic Approaches:
Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. bham.ac.uk An efficient one-pot procedure for the synthesis of 1,2,4-trisubstituted azetidines involves the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.comthieme-connect.com This reaction, catalyzed by a chiral salt, generates aza-Michael adducts which then undergo intramolecular reductive cyclization to afford the desired azetidines in good to high yields and with excellent stereocontrol. thieme-connect.comthieme-connect.com
Thiourea and squaramide catalysts have been successfully employed in the asymmetric synthesis of α-azetidinyl alkyl halides. nih.gov These reactions provide access to versatile building blocks with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov For instance, the reaction of Cbz- and Boc-protected azetidines with fluorooxindoles in the presence of a squaramide catalyst yields azetidinyl fluorooxindoles with high enantiomeric excess. nih.gov
Furthermore, the aza-Morita–Baylis–Hillman (aza-MBH) reaction of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine (β-ICD), offers a route to highly functionalized azetidines. rsc.orgjst.go.jp This formal [2+2] cycloaddition can produce azetidines with a chiral tetrasubstituted carbon stereocenter. jst.go.jp
Transition-Metal Catalyzed Approaches:
Transition metals, including palladium, rhodium, gold, and iridium, catalyze a variety of transformations leading to azetidine rings. researchgate.net A notable example is the palladium-catalyzed asymmetric allylation of azalactones, which has been used to synthesize chiral azetidines. rsc.org
Gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones. nih.gov This method involves the oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry. nih.gov
Visible light-mediated photocatalysis has also been utilized for azetidine synthesis. An iridium photocatalyst facilitates a [2+2] cycloaddition between alkenes and oxime moieties, resulting in the formation of highly functionalized azetidines under mild conditions. nih.govchemrxiv.org This aza Paternò–Büchi reaction is characterized by its operational simplicity and scalability. nih.gov Nickel-catalyzed cross-coupling reactions, leveraging the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs), have been developed to synthesize azetidines bearing all-carbon quaternary centers. organic-chemistry.org
Table 1: Comparison of Asymmetric Azetidine Synthesis Methods
| Method | Catalyst/Auxiliary | Key Reaction Type | Typical Yields | Enantiomeric/Diastereomeric Excess |
|---|---|---|---|---|
| Chiral Auxiliary | tert-Butanesulfinamide | Organometallic addition & cyclization | Good to High acs.org | High dr acs.org |
| Chiral Auxiliary | Imidazolidinone | Enolate addition to oximes | - | High dr acs.org |
| Organocatalysis | Chiral Salt | Aza-Michael addition & cyclization | 67-93% thieme-connect.comthieme-connect.com | 78-96% ee thieme-connect.comthieme-connect.com |
| Organocatalysis | Squaramide | Fluorooxindole addition | 90-97% nih.gov | 92-93% ee nih.gov |
| Organocatalysis | β-Isocupreidine (β-ICD) | Aza-Morita–Baylis–Hillman | Good rsc.org | 83-90% ee jst.go.jp |
| Transition-Metal | Gold | Oxidative cyclization of alkynes | Good nih.gov | >98% ee nih.gov |
| Transition-Metal | Iridium (photocatalyst) | [2+2] Cycloaddition | Up to 99% nih.gov | >20:1 dr nih.gov |
| Transition-Metal | Nickel | Cross-coupling with ABBs | Broad range organic-chemistry.org | - |
Optimization of Reaction Conditions and Scalability
The practical application of synthetic methodologies, particularly in industrial and medicinal chemistry settings, necessitates the optimization of reaction conditions for efficiency, safety, and scalability.
In organocatalytic systems, optimization often involves screening different catalysts, solvents, and temperatures. For the aza-MBH reaction, the addition of molecular sieves (MS 3 Å) and conducting the reaction in a mixed solvent system of THF/1,4-dioxane at -5°C were found to be optimal, improving yields and maintaining high enantioselectivity. jst.go.jp
Transition-metal catalyzed reactions also benefit from careful optimization. In the visible light-mediated aza Paternò–Büchi reaction, screening of various iridium photocatalysts and solvents identified THF as the optimal solvent, allowing for catalyst loadings as low as 0.5 mol% while achieving high yields. nih.gov The scalability of photochemical reactions has been demonstrated by performing them in flow reactors, enabling the multigram-scale preparation of azetidine building blocks. chemrxiv.org
The nickel-catalyzed cross-coupling utilizing ABBs has also shown gram-scale utility, highlighting its potential for producing larger quantities of azetidines with all-carbon quaternary centers. organic-chemistry.org
Reactivity and Chemical Transformations of 1 3 Bromobenzoyl Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a notable degree of ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to various chemical transformations that are less common in its less-strained five-membered counterpart, pyrrolidine (B122466). rsc.org The reactivity of the azetidine ring can be modulated by the substituents on both the nitrogen atom and the carbon atoms of the ring. magtech.com.cnub.bw
Ring-Opening Reactions
Ring-opening reactions are a characteristic feature of azetidine chemistry, largely driven by the release of inherent ring strain. rsc.orgmagtech.com.cnub.bw These reactions can be initiated by various reagents and conditions, leading to a diverse array of acyclic products.
The azetidine ring can be opened by nucleophiles, a process often facilitated by activation of the azetidine nitrogen. magtech.com.cnresearchgate.net For N-acyl azetidines, such as 1-(3-bromobenzoyl)azetidine, the nitrogen is part of an amide, which generally reduces its nucleophilicity and basicity. However, activation, for instance through protonation or formation of a quaternary azetidinium salt, renders the ring susceptible to nucleophilic attack. organic-chemistry.orgnih.gov
The regioselectivity of nucleophilic attack is a key aspect of these reactions. magtech.com.cnorganic-chemistry.org In unsymmetrically substituted azetidinium ions, nucleophiles generally attack at the less substituted carbon adjacent to the nitrogen, a preference often governed by steric factors. magtech.com.cn However, electronic effects can also play a significant role. For example, substituents that can stabilize a positive charge will direct the nucleophilic attack to the adjacent carbon. magtech.com.cn In the case of N-acyl azetidines, nucleophilic attack can lead to cleavage of the C-N bond. rsc.org A variety of nucleophiles, including halides, amines, and alkoxides, have been successfully employed in the ring-opening of activated azetidines. organic-chemistry.orgresearchgate.net
For instance, the reaction of azetidinium salts with nucleophiles like azide (B81097) anion, benzylamine, and acetate (B1210297) anion has been studied, providing insights into the regioselectivity of the ring-opening process. organic-chemistry.org The table below summarizes some examples of nucleophile-mediated ring-opening reactions of azetidinium ions.
| Azetidinium Salt Substituent Pattern | Nucleophile | Major Ring-Opening Product | Reference |
|---|---|---|---|
| Unsubstituted at C-4 | Azide, Benzylamine, Acetate, Alkoxides | Attack at C-4 | organic-chemistry.org |
| Methyl group at C-4 | Various | Attack at C-2 | organic-chemistry.org |
| 2-Aryl-2-carboxylic acid ester | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |
The inherent strain energy of the azetidine ring is a powerful driving force for various chemical transformations. rsc.orgresearchgate.net This strain can be harnessed to promote reactions that might not occur in less strained systems. nih.govacs.org For example, the high ring strain associated with azabicyclo[1.1.0]butane, a related strained bicyclic system, can be exploited in modular syntheses of functionalized azetidines through strain-release-driven anion relay sequences. nih.gov Similarly, the homologation of boronic esters using azabicyclo[1.1.0]butyl lithium proceeds via a 1,2-migration coupled with the cleavage of the central C-N bond, a process driven by the relief of ring strain. acs.org
In the context of this compound, while it is more stable than azabicyclo[1.1.0]butane, the principle of strain release remains a key factor in its reactivity. Acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the azetidine ring. nih.gov This process is often initiated by the protonation of the azetidine nitrogen, which increases the ring's susceptibility to nucleophilic attack and subsequent ring-opening. nih.gov
The nature of the substituent on the azetidine nitrogen atom significantly impacts the ring's stability and reactivity. nih.gov An N-benzoyl group, as in this compound, has several important effects. The electron-withdrawing nature of the benzoyl group decreases the basicity of the azetidine nitrogen. mdpi.com This reduced basicity can affect the conditions required for protonation and subsequent acid-catalyzed reactions. nih.gov
The N-substituent also plays a crucial role in the stability of lithiated azetidines. uniba.itmdpi.com While N-Boc-2-aryl-azetidines undergo exclusive α-lithiation, the presence of an electron-donating group on the nitrogen can direct lithiation to the aromatic ring. uniba.it The N-benzoyl group would be expected to influence the site and stability of such organometallic intermediates.
| N-Substituent | Effect on Azetidine Ring | Consequence | Reference |
|---|---|---|---|
| Benzoyl | Decreased nitrogen basicity, pyramidal amide nitrogen | Altered reactivity in acid-catalyzed reactions, enhanced electrophilicity of appended groups | mdpi.comacs.org |
| Alkyl (electron-donating) | Increased nitrogen basicity and coordinating ability | Directs aromatic lithiation instead of α-lithiation | uniba.it |
| Boc (tert-butoxycarbonyl) | Facilitates α-lithiation | Allows for functionalization at the C-2 position | uniba.it |
Ring-Expansion Reactions
Azetidines can undergo ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines. ub.bwnih.gov These reactions often proceed through the formation of an ammonium (B1175870) ylide intermediate, followed by a magtech.com.cnorganic-chemistry.org-Stevens rearrangement. nih.gov For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine. nih.gov
Acid-mediated ring expansions are also known. For instance, 2,2-disubstituted azetidine carbamates can rearrange to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org The presence of the N-benzoyl group in this compound would likely influence the feasibility and outcome of such ring-expansion reactions.
Functional Group Transformations on the Azetidine Ring (e.g., at C-2, C-3)
Beyond reactions that cleave the ring, the azetidine scaffold can also undergo functionalization at its carbon atoms. rsc.orgub.bw One of the most common methods for preparing functionalized azetidines is through the reduction of azetidin-2-ones (β-lactams). acs.org
Direct functionalization of the azetidine ring is also possible. For example, the hydrothiolation of 2-azetines, which are unsaturated precursors to azetidines, can be achieved via a radical addition process to introduce a thiol group at the C-3 position. chemrxiv.orgpolimi.it The stereoselectivity of such reactions can be influenced by the steric bulk of substituents on the azetine ring and the thiol itself. polimi.it
Furthermore, enantioselective difunctionalization of azetines has been achieved through copper-catalyzed boryl allylation, leading to 2,3-disubstituted azetidines. acs.org This method allows for the introduction of both a boryl and an allyl group across the C=N bond of the azetine precursor. acs.org While these examples start from azetines, they highlight the potential for creating diverse substitution patterns on the azetidine ring, which could then be incorporated into a this compound framework.
Reactivity of the 3-Bromobenzoyl Moiety
The 3-bromobenzoyl portion of the molecule is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups.
The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by reacting an organoboron compound with a halide. youtube.comorganic-chemistry.org In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org The general conditions often involve a palladium source like Pd(dppf)Cl2 or Pd2(dba)3 with a phosphine (B1218219) ligand, and a base such as potassium carbonate. reddit.com Readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have demonstrated high activity for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgopenochem.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, can be used to introduce alkynyl groups onto the benzoyl ring of this compound. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is valued for its mild conditions, often proceeding at room temperature. libretexts.org
A representative scheme for these cross-coupling reactions is shown below:
Suzuki Coupling: this compound + R-B(OR')2 --(Pd catalyst, base)--> 1-(3-R-benzoyl)azetidine
Sonogashira Coupling: this compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> 1-(3-(R-C≡C)-benzoyl)azetidine
These reactions significantly enhance the molecular diversity achievable from this compound, making it a valuable building block in medicinal chemistry and materials science.
Nucleophilic aromatic substitution (SNAr) offers another pathway to functionalize the 3-bromobenzoyl moiety. In this reaction, a nucleophile displaces the bromine atom on the aromatic ring. masterorganicchemistry.com For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.com While the benzoyl group is electron-withdrawing, the reaction may require forcing conditions or the presence of additional activating groups. SNAr reactions can be used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, further expanding the synthetic utility of the parent compound. dalalinstitute.com The rate of reaction is influenced by the nature of the leaving group, with fluorine often being more reactive than bromine in SNAr. nih.gov
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.comuomustansiriyah.edu.iq The benzoyl group is a deactivating, meta-directing group. Therefore, any further electrophilic substitution on the aromatic ring of this compound would be expected to occur at the positions meta to the benzoyl group (positions 2, 4, and 6 relative to the bromine). The bromine atom itself is also a deactivating but ortho-, para-directing group. The combined directing effects of the bromo and benzoyl substituents will influence the regioselectivity of the reaction.
Interplay Between Azetidine Ring and Bromobenzoyl Substituent Reactivity
The azetidine ring and the bromobenzoyl substituent are not independent entities; their reactivities are mutually influential.
The electron-withdrawing nature of the 3-bromobenzoyl group significantly impacts the reactivity of the azetidine ring. The amide linkage reduces the nucleophilicity of the azetidine nitrogen. This electronic effect can influence the susceptibility of the azetidine ring to ring-opening reactions. mdpi.com For instance, activation of the azetidine nitrogen, such as through N-methylation, can facilitate ring-opening by nucleophiles. mdpi.comnih.gov
The steric bulk of the 3-bromobenzoyl group can influence the approach of reagents to both the aromatic ring and the azetidine ring. In cross-coupling reactions, the steric environment around the bromine atom can affect the rate and efficiency of the catalytic cycle. Similarly, the accessibility of the azetidine ring to nucleophiles or other reagents can be sterically hindered by the benzoyl substituent. These steric considerations can play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Bromobenzoyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 1-(3-Bromobenzoyl)azetidine, various NMR techniques are employed to map out its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy is instrumental in identifying the number and arrangement of protons within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the azetidine (B1206935) ring and the 3-bromobenzoyl group are observed. The aromatic protons of the bromobenzoyl moiety typically appear as multiplets in the downfield region (around 7.0–8.0 ppm) due to the electron-withdrawing effects of the bromine atom and the carbonyl group. The protons on the azetidine ring resonate more upfield, with the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom showing characteristic shifts. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the structural integrity of the compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the benzoyl group exhibits a characteristic downfield chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the aromatic ring display signals in the aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the bromine showing a distinct shift. The carbon atoms of the azetidine ring resonate in the aliphatic region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule, which is consistent with the proposed structure.
| ¹³C NMR Data for Azetidine Derivatives |
| Functional Group |
| Carbonyl (C=O) |
| Aromatic (C-Br) |
| Aromatic (C-H) |
| Azetidine (C-N) |
| Azetidine (C-C) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the azetidine ring and within the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique is particularly valuable for establishing the connectivity between the 3-bromobenzoyl group and the azetidine ring. For instance, correlations between the protons on the azetidine ring and the carbonyl carbon of the benzoyl group would definitively confirm the point of attachment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured mass with the calculated theoretical mass for the proposed formula (C₁₀H₁₀BrNO), the identity of the compound can be confirmed with a high degree of confidence. The isotopic pattern observed for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) further aids in the confirmation of the presence of a bromine atom in the molecule.
| HRMS Data for this compound |
| Parameter |
| Molecular Formula |
| Calculated Mass [M+H]⁺ |
| Observed Mass [M+H]⁺ |
| Isotopic Pattern |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. longdom.org In the IR spectrum of this compound, several key absorption bands are expected. libretexts.orgsavemyexams.com A strong, sharp absorption peak in the region of 1630-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the amide group. The C-N stretching vibration of the azetidine ring typically appears in the fingerprint region. Furthermore, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine ring appear just below 3000 cm⁻¹. The presence of the C-Br bond can also be identified by its characteristic absorption in the lower frequency region of the spectrum.
| Key IR Absorption Bands for this compound |
| Functional Group |
| C=O (Amide) |
| Aromatic C-H |
| Aliphatic C-H |
| C-Br |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone for the analysis and purification of synthetic compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to ensure the identity, purity, and successful isolation of the target molecule.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound. Due to the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method. researchgate.net This approach utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase, allowing for the efficient separation of the product from starting materials, by-products, and other impurities.
The method's development focuses on optimizing parameters to achieve a sharp, symmetrical peak for the analyte with good resolution from any contaminants. researchgate.net The presence of the bromobenzoyl chromophore allows for sensitive detection using an ultraviolet (UV) detector. A reliable, selective, and sensitive stability-indicating RP-HPLC assay can be established for the quantification of the compound. nih.gov For analogous brominated aromatic compounds, detection is often set at a wavelength where the chromophore exhibits strong absorbance, such as 230 nm or 254 nm. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis or Diode-Array Detector (DAD) at 230 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolved in mobile phase or acetonitrile |
Thin-Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the progress of the synthesis of this compound. It is a rapid, simple, and cost-effective method to track the consumption of starting materials (e.g., 3-bromobenzoyl chloride and azetidine) and the formation of the product. researchgate.net
The separation is performed on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is chosen to provide optimal separation of spots on the plate. For azetidine derivatives, common eluents include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297). nih.gov After developing the plate, the spots are visualized. Given the compound's aromatic system, visualization under UV light (254 nm) is the primary non-destructive method. For more sensitive detection or for visualizing UV-inactive impurities, the plate can be stained with a chemical reagent, such as potassium permanganate (B83412), which reacts with compounds that can be oxidized. The retention factor (Rf) value of the product spot is compared to those of the starting materials to confirm the reaction's progression towards completion.
Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) |
| Sample Application | Capillary spotting of dilute reaction aliquots |
| Development | In a closed chamber saturated with eluent vapor |
| Visualization Methods | 1. UV light at 254 nm (non-destructive) |
| 2. Staining with potassium permanganate (KMnO₄) solution (destructive) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This method provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. ethz.ch
The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which is then interpreted to build a complete structural model. nih.gov
For this compound, a crystallographic analysis would confirm the connectivity of the 3-bromobenzoyl group to the nitrogen atom of the azetidine ring. Furthermore, it would reveal the conformation of the molecule, including the planarity of the benzoyl group, the puckering of the four-membered azetidine ring, and the dihedral angle between the phenyl ring and the carbonyl group. This detailed structural information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which dictate the crystal packing. mdpi.comresearchgate.net This technique is also definitive for determining stereochemistry in chiral derivatives. ethz.chbham.ac.uk
Table 3: Representative Crystallographic Data Parameters for a Molecular Structure Determination
| Parameter | Description |
| Empirical Formula | C₁₀H₁₀BrNO |
| Formula Weight | 240.10 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 4 |
| Calculated Density (Dx) | Mg/m³ |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Data Collection Method | ω-scans |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| Goodness-of-fit (S) | ~1 |
Computational Approaches in the Study of 1 3 Bromobenzoyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1-(3-Bromobenzoyl)azetidine, DFT calculations can elucidate a variety of properties that are crucial for understanding its reactivity and stability.
Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the azetidine (B1206935) ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atoms of the azetidine ring are likely to be electron-deficient, rendering them prone to nucleophilic attack.
Energetic properties such as the heat of formation and bond dissociation energies can also be calculated, providing insights into the molecule's thermodynamic stability. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p).
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Heat of Formation | -50.2 kcal/mol | Indicates the thermodynamic stability of the molecule. |
Transition State Modeling for Reaction Mechanisms
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state modeling, often performed using DFT, allows for the identification and characterization of transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing a quantitative measure of the reaction rate.
For the synthesis of this compound, which typically involves the acylation of azetidine with 3-bromobenzoyl chloride, transition state modeling can be used to investigate the reaction pathway. This would involve locating the transition state for the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the acid chloride. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.
Furthermore, transition state modeling can be employed to study the reactivity of the azetidine ring itself. The four-membered ring of azetidine possesses significant ring strain, which influences its reactivity. rsc.orgresearchgate.net Computational modeling can explore the transition states for ring-opening reactions, providing a deeper understanding of the stability and reactivity of this heterocyclic motif.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide detailed information about the electronic structure of a single molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of molecular stability.
For this compound, MD simulations can be used to investigate the flexibility of the azetidine ring and the rotational freedom around the amide bond. The azetidine ring is not planar and can adopt different puckered conformations. MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
The stability of the molecule in different solvent environments can also be assessed using MD simulations. By simulating the molecule in explicit solvent, such as water or an organic solvent, it is possible to study the solute-solvent interactions and their effect on the molecular conformation and stability.
In Silico Prediction of Reactivity and Selectivity in Azetidine Synthesis
The synthesis of substituted azetidines can often lead to the formation of multiple products, making the control of reactivity and selectivity a significant challenge. In silico methods provide a powerful tool for predicting the outcome of chemical reactions, thereby guiding the design of more efficient and selective synthetic routes. thescience.dev
Computational models can be used to predict the regioselectivity and stereoselectivity of reactions involved in azetidine synthesis. For example, in the case of intramolecular cyclization reactions to form the azetidine ring, computational modeling can help predict whether the reaction will favor the formation of the four-membered ring over other possible ring sizes. mdpi.com This is achieved by calculating the activation energies for the different possible reaction pathways.
The reactivity of different starting materials can also be compared in silico. By calculating properties such as the HOMO-LUMO gap and atomic charges for a series of reactants, it is possible to predict which substrates will be more reactive and which will lead to higher yields of the desired azetidine product. thescience.dev
Machine Learning Applications in Azetidine Synthesis Optimization
For the synthesis of this compound, ML algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the product. This is typically done by building a model that correlates the reaction conditions with the observed outcome, and then using this model to predict the optimal set of conditions. beilstein-journals.org
Research Applications and Broader Scientific Impact of the Azetidine Core
Applications in Organic Synthesis as a Core Building Block
The unique chemical properties of azetidines, stemming from their ring strain of approximately 25.4 kcal/mol, make them valuable intermediates in organic synthesis. rsc.org This strain can be harnessed to drive reactions that lead to a diverse array of molecular architectures, positioning the azetidine (B1206935) ring as a fundamental building block for more complex structures. clockss.org
Azetidines serve as versatile precursors for a wide range of functionalized molecules. researchgate.net Their utility stems from the ability to undergo controlled ring-opening or functionalization reactions, providing access to acyclic amines and other heterocyclic systems. clockss.org A powerful strategy for creating substituted azetidines involves the strain-release difunctionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). acs.orgacs.org This method allows for the modular and practical synthesis of diversely substituted azetidines under mild conditions, tolerating a broad range of functional groups. acs.orgacs.org For example, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents an atom-economical approach to producing highly substituted azetidines. nih.gov
These synthetic strategies enable the incorporation of various substituents onto the azetidine scaffold, which is crucial for tuning the physicochemical properties of the final molecules. lifechemicals.com The functionalization can occur at different positions of the ring, leading to a vast chemical space of derivatives. researchgate.netnih.gov
Table 1: Examples of Synthetic Routes to Functionalized Azetidines
| Precursor/Method | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Azabicyclo[1.1.0]butanes (ABBs) | SF5-Transfer Reagents, Radical Initiator | N-SF5 Azetidines | acs.orgacs.org |
| Aliphatic Amines and Alkynes | Photo-induced Copper Catalysis | Densely Substituted Azetidines | nih.gov |
| Homoallylic Amines | Phenylselenyl Halides | Substituted Azetidines and Pyrrolidines | clockss.org |
| 1,3-Amino Alcohols / 1,3-Halo Amines | Base-promoted Intramolecular Cyclization | Functionalized Azetidines | researchgate.net |
The azetidine ring is not only a target molecule but also a key intermediate for constructing more elaborate heterocyclic systems. researchgate.net Its inherent strain makes it an excellent candidate for ring-expansion reactions, yielding larger and often more complex heterocycles such as pyrrolidines, piperidines, and azepanes. clockss.org This reactivity provides a strategic advantage in synthetic design, allowing chemists to access diverse molecular frameworks from a common azetidine precursor. clockss.org
Furthermore, densely functionalized azetidine ring systems have been developed to gain access to a wide variety of fused, bridged, and spirocyclic structures. nih.govmdpi.com For instance, N-alkylation of an azetidine core followed by ring-closing metathesis can be used to form azetidine-fused eight-membered rings. nih.govresearchgate.net Spirocyclic azetidines, where the four-membered ring is connected to another ring via a single shared carbon atom, are another important class of complex heterocycles that have been synthesized from azetidine precursors. nih.govsciencedaily.com These complex scaffolds are of significant interest in drug discovery for their three-dimensional character. nih.gov
Azetidines as Structural Motifs in Medicinal Chemistry Research
In medicinal chemistry, the azetidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to impart favorable pharmacological properties. researchgate.netresearchgate.net Its rigid structure can improve metabolic stability, solubility, and the fraction of sp3 centers in a molecule, which are all desirable attributes in drug design. nih.govresearchgate.net
The development of synthetic methodologies to produce diverse libraries of azetidine-containing compounds is a major focus of medicinal chemistry research. nih.govresearchgate.net These libraries are essential for high-throughput screening and for studying structure-activity relationships. lifechemicals.com Synthetic efforts have focused on creating collections of fused, bridged, and spirocyclic azetidine-based scaffolds to explore new chemical space, particularly for central nervous system (CNS) targets. nih.govresearchgate.net
A notable application is the use of the 3-aminoazetidine (3-AAz) subunit as a novel turn-inducing element in the synthesis of small macrocyclic peptides. researchgate.netnih.gov The incorporation of this azetidine-based unit facilitates the efficient cyclization of linear peptides. researchgate.net Moreover, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of dyes or biotin (B1667282) tags to the macrocycles for chemical biology studies. researchgate.netnih.gov
The rigid, non-planar structure of the azetidine ring serves as an effective conformational constraint in the design of chemical probes and drug candidates. researchgate.netresearchgate.net By limiting the conformational flexibility of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity. enamine.net This principle is exploited in drug design to pre-organize a molecule into its bioactive conformation. nih.gov
Chiral, enantiomerically pure azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric catalytic reactions since the 1990s. birmingham.ac.ukresearchgate.net These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The conformational rigidity of the azetidine scaffold is advantageous in catalyst design, as it can lead to the formation of a well-defined and rigid catalytic pocket, which in turn enhances enantioselectivity. rsc.orgresearchgate.net
For instance, azetidine-containing binuclear zinc catalysts have been shown to be effective in the asymmetric Michael addition of phosphites. rsc.org Similarly, 2,4-cis-disubstituted amino azetidines have been used as ligands for highly enantioselective copper-catalyzed Henry reactions. researchgate.net The predictable geometry of these azetidine-based ligands provides a rigid platform that can strongly influence the stereochemical outcome of a reaction. researchgate.net
Table 2: Applications of Azetidine Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand System | Role of Azetidine Core | Reference |
|---|---|---|---|
| Henry Reaction | Copper(II) with 2,4-cis-disubstituted amino azetidines | Provides a rigid, concave platform for stereochemical control | researchgate.net |
| Michael Addition | Azetidine-containing binuclear zinc catalyst | Creates a rigid scaffold for enhanced enantioselectivity | rsc.org |
| Suzuki-Miyaura Coupling | Palladium with tridentate/quadridentate azetidine derivatives | Forms water-soluble catalysts | researchmap.jp |
| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanols | Chiral catalyst providing high enantioselectivity | researchgate.net |
Potential in Materials Science Research
The inherent ring strain of the azetidine scaffold, estimated to be around 25.2 kcal/mol, makes it a candidate for the development of high-energy materials. researchgate.net This strain energy, when released, can contribute to the energetic output of a material. The introduction of specific substituents onto the azetidine ring can further modulate these properties.
In the context of 1-(3-Bromobenzoyl)azetidine, the presence of a bromine atom and a benzoyl group could offer several advantages in the design of energetic materials. The bromine atom, being heavy, can increase the density of the material, which is a critical factor for detonation performance. Furthermore, the aromatic ring of the benzoyl group can enhance thermal stability. While specific research on this compound in this area is not publicly available, the general principles of energetic material design suggest its potential as a scaffold.
The functionalization of the azetidine core is a key strategy in tuning the properties of these materials. researchgate.net For instance, the introduction of nitro groups is a common approach to increase the energy content. The this compound scaffold could serve as a precursor for such modifications.
Below is an illustrative data table of hypothetical properties of azetidine-based energetic materials, demonstrating the potential impact of substituents like the 3-bromobenzoyl group.
| Compound | Calculated Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Thermal Stability (°C) |
|---|---|---|---|
| 1-Benzoylazetidine | 1.15 | 7.5 | 220 |
| This compound | 1.45 | 8.0 | 235 |
| 1-(3-Bromobenzoyl)-3,3-dinitroazetidine | 1.85 | 9.2 | 250 |
Derivatization Strategies and Scaffold Hopping Based on this compound
In medicinal chemistry, the derivatization of a lead compound is a crucial step in optimizing its pharmacological profile. This compound offers several avenues for chemical modification, making it a versatile scaffold for generating compound libraries.
Derivatization Strategies:
The primary sites for derivatization on this compound are the bromine atom on the phenyl ring and the azetidine ring itself.
Modification of the Phenyl Ring: The bromine atom can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce a wide variety of substituents. This allows for the exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the benzoyl moiety.
Modification of the Azetidine Ring: The azetidine ring can undergo ring-opening reactions under certain conditions, providing access to linear amino alcohol derivatives. nih.gov Additionally, if the azetidine ring itself is substituted, those functional groups can be further modified. For instance, a related compound, this compound-3-carboxylic acid, has a carboxylic acid group that can be converted to amides, esters, or other functional groups. bldpharm.com
The following table outlines potential derivatization reactions for this compound.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl | Modulating protein-protein interactions |
| Heck Coupling | Alkene, Pd catalyst, base | Styrenyl | Introducing conformational constraints |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylphenyl | Probing binding pockets |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Anilino | Introducing hydrogen bond donors/acceptors |
Scaffold Hopping:
Scaffold hopping is a computational or synthetic strategy used to identify novel molecular cores that can mimic the biological activity of a known active compound. nih.gov The this compound scaffold can serve as a starting point for such explorations. The goal is to replace the azetidine ring or the entire bromobenzoylazetidine core with isosteric replacements to discover new chemical entities with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
Examples of potential scaffold hops from the this compound core include:
Ring System Isosteres: Replacing the azetidine ring with other small, constrained rings like cyclopropane, oxetane, or other heterocyclic systems.
Acyclic Analogs: Designing flexible, open-chain analogs that can adopt a similar conformation to the rigid azetidine scaffold.
Bioisosteric Replacement of the Benzamide (B126): Replacing the benzamide moiety with other groups that can engage in similar interactions with a biological target, such as sulfonamides or reversed amides.
This approach allows for the exploration of a much broader chemical space while retaining the key pharmacophoric features of the original scaffold. dundee.ac.uk
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-acyl azetidines, including 1-(3-Bromobenzoyl)azetidine, traditionally relies on the acylation of the parent azetidine (B1206935) ring. Future research will likely focus on developing more efficient, sustainable, and modular synthetic strategies.
Key Research Targets:
Photocatalytic Methods: Visible-light-mediated [2+2] photocycloadditions, known as aza Paternò–Büchi reactions, represent a powerful tool for constructing the azetidine core. rsc.org Future work could explore the direct reaction between alkenes and imines derived from 3-bromobenzaldehyde, potentially offering a highly efficient and atom-economical route to related scaffolds.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. almerja.com Developing a flow-based process for the synthesis and subsequent functionalization of this compound could enable safer handling of reactive intermediates and facilitate rapid library generation for medicinal chemistry applications.
One-Pot Procedures: Designing tandem reactions that form the azetidine ring and install the 3-bromobenzoyl group in a single step would significantly improve synthetic efficiency. This could involve innovative catalytic cycles that combine cyclization and acylation.
A comparative look at potential synthetic strategies is presented below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Photocatalysis | High efficiency, mild conditions, atom economy. | Substrate scope, control of stereoselectivity. |
| Flow Chemistry | Scalability, safety, precise reaction control. | Initial setup costs, optimization of flow parameters. |
| One-Pot Synthesis | Reduced waste, time and resource efficiency. | Catalyst compatibility, cross-reactivity of reagents. |
Advanced Mechanistic Investigations of Azetidine Ring Reactivity
The reactivity of the azetidine ring is dominated by its inherent ring strain (approx. 25.4 kcal/mol). rsc.org The N-acyl group, in this case, 3-bromobenzoyl, significantly influences this reactivity by modulating the electron density of the nitrogen atom.
Future mechanistic studies should aim to:
Quantify the electronic impact of the 3-bromobenzoyl substituent on the azetidine ring's stability and susceptibility to nucleophilic attack.
Utilize computational tools, such as Density Functional Theory (DFT), to model transition states for ring-opening and functionalization reactions. This can help predict regioselectivity and rationalize experimental outcomes.
Employ kinetic studies to understand how different catalysts and reaction conditions affect the rate of transformations involving the azetidine ring.
Chemo- and Regioselective Functionalization Strategies
This compound possesses multiple reactive sites: the azetidine ring itself, the aromatic ring, and the bromine atom. A major challenge and opportunity lie in developing strategies to functionalize one site selectively without affecting the others.
Emerging Research Avenues:
C-H Activation: Transition-metal-catalyzed C-H activation could enable direct functionalization of the azetidine ring's C-H bonds or the aromatic C-H bonds of the benzoyl group. nih.gov The development of catalysts that can distinguish between these positions would be a significant advance.
Cross-Coupling Reactions: The bromine atom serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Future work could explore these reactions to append diverse molecular fragments, creating libraries of complex molecules based on the 1-(benzoyl)azetidine scaffold.
Directed Lithiation: The N-benzoyl group could potentially act as a directing group for ortho-lithiation of the aromatic ring, allowing for selective functionalization at the C2 position of the phenyl group.
Exploration of Azetidine Ring Opening/Expansion for New Scaffold Synthesis
The strain energy of the azetidine ring makes it an excellent precursor for ring-opening and ring-expansion reactions, providing access to more complex and diverse molecular skeletons. The N-benzoyl group can serve as an activating group for these transformations. rsc.orgthieme-connect.com
Future research in this area could focus on:
Lewis Acid-Catalyzed Ring Opening: Investigating the reaction of this compound with various nucleophiles in the presence of Lewis acids to generate functionalized γ-aminoketone derivatives. magtech.com.cn
Ring Expansion to Larger Heterocycles: Developing catalytic systems, potentially involving rhodium or copper, to promote the insertion of carbenes or other one-carbon units into the azetidine C-N or C-C bonds, leading to the synthesis of substituted pyrrolidines or piperidines. nih.govnih.gov
Reductive Ring Opening: Exploring single-electron transfer (SET) methods to cleave the C-N bond, which could provide access to radical intermediates for subsequent novel bond formations. thieme-connect.com
Integration with Advanced Analytical and Computational Techniques
A deeper understanding of this compound and its derivatives will require the integration of state-of-the-art analytical and computational methods.
Advanced NMR and Mass Spectrometry: Utilizing two-dimensional NMR techniques and high-resolution mass spectrometry will be crucial for the unambiguous characterization of novel products derived from this scaffold. ajchem-a.com
Computational Modeling: DFT and other computational methods will be indispensable for predicting reactivity, elucidating reaction mechanisms, and understanding the conformational properties of these molecules. mdpi.com These in silico studies can guide experimental design, saving time and resources.
X-ray Crystallography: Obtaining crystal structures of this compound and its derivatives will provide definitive proof of their three-dimensional structure and stereochemistry, which is vital for applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(3-Bromobenzoyl)azetidine, and how do reaction conditions influence yield?
- Methodology : Common approaches include Ni-catalyzed cross-coupling (e.g., NiBr₂ with L2 ligand and Zn reductant in toluene) and acylation of azetidine precursors. For example, 3-hydroxyazetidine derivatives can be acylated using 4-fluoroacetophenone under basic conditions to introduce aromatic groups . Optimization of catalysts (e.g., Ag(I) for ring-opening), solvent polarity, and temperature is critical for yields exceeding 60% .
Q. How can spectroscopic techniques (NMR, MS) characterize this compound and its intermediates?
- Methodology :
- NMR : and NMR identify substituent positions (e.g., bromobenzoyl group integration at δ 7.2–7.8 ppm for aromatic protons). Azetidine ring protons typically appear as triplets or quartets (δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., EPA/NIH database entries) confirms molecular ions (e.g., C₁₀H₁₀BrNO at m/z 255.99) and fragmentation patterns (e.g., loss of CO or Br groups) .
Q. What are the stability considerations for azetidine derivatives under experimental storage or reaction conditions?
- Methodology : Azetidines are prone to ring-opening in acidic or nucleophilic environments. Storage at 2–8°C in inert atmospheres (e.g., N₂) is recommended. Stability assays using TLC or HPLC can monitor degradation, particularly for brominated derivatives susceptible to hydrolysis .
Advanced Research Questions
Q. How can chiral phosphoric acid (CPA) catalysis achieve enantioselective synthesis of azetidine derivatives, and what factors govern selectivity?
- Methodology : CPAs activate azetidine intermediates via hydrogen bonding, favoring specific tautomers (e.g., thione vs. thiol) to control stereochemistry. Computational studies (DFT) show activation free energy differences (e.g., ΔΔG‡ ≈ 2–3 kcal/mol) between competing pathways. System optimization (e.g., adamantyl substituents) enhances enantiomeric excess (ee >90%) .
Q. What strategies improve blood-brain barrier (BBB) permeability for azetidine-based CNS drug candidates?
- Methodology : Structural analogs of neurotransmitters (e.g., azetidine bioisosteres) are prioritized. Introducing lipophilic groups (e.g., 3-bromobenzoyl) balances logP values (target: 2–3) while minimizing P-gp efflux. In vitro BBB models (e.g., MDCK-MDR1) and PET imaging validate permeability .
Q. How do computational methods (DFT, molecular docking) resolve contradictions in experimental data for azetidine reactivity?
- Methodology : Discrepancies in reaction outcomes (e.g., Ag(I)- vs. Ni-catalyzed pathways) are analyzed via transition-state modeling. For example, Ag(COD)(2)PF(6) lowers ring-opening activation energy by stabilizing nucleophilic attack intermediates. Rate studies and Hammett plots correlate electronic effects with regioselectivity .
Q. What are the challenges in crystallizing this compound, and how can SHELX refine its X-ray structure?
- Methodology : Bromine’s high electron density complicates data collection (e.g., absorption corrections). SHELXL refines twinned or high-resolution data via iterative least-squares cycles, leveraging Br’s anomalous scattering. Hydrogen bonding networks (e.g., C=O···H-N) are validated using Olex2 or Mercury .
Data Analysis and Optimization
Q. How to troubleshoot low yields in azetidine functionalization reactions (e.g., N-acylation or ring-opening)?
- Methodology :
- Catalyst Screening : Test alternatives to Ag(I) (e.g., Pd/C for hydrogenolysis) .
- Protecting Groups : Use BOC or tosyl groups to prevent side reactions (e.g., N-alkylation). Deprotection with TFA/CH₂Cl₂ (1:1) restores reactivity .
- Kinetic Profiling : In situ IR or GC-MS monitors intermediates to identify bottlenecks .
Q. What role do azetidine ring strain and substituent effects play in modulating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
